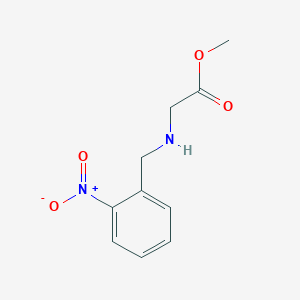

Methyl 2-(2-nitrobenzylamino)acetate

Description

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 2-[(2-nitrophenyl)methylamino]acetate |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)7-11-6-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3 |

InChI Key |

CRHCIGDAJNREPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrobenzylamino)acetate typically involves the following steps:

Amination: The conversion of the nitrobenzyl compound to the corresponding benzylamine.

Esterification: The reaction of the benzylamine with acetic acid and methanol to form the ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Reduction: (2-Amino-benzylamino)-acetic acid methyl ester.

Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Methyl 2-(2-nitrobenzylamino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrobenzylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylamino group can form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Heteroaromatic vs.

Physicochemical Properties

- Lipophilicity: The LogP of Methyl 2-(dimethylamino)benzoate is 1.54 , suggesting moderate lipophilicity. In contrast, the nitro group in this compound likely reduces LogP (increasing polarity), though experimental data are unavailable.

- Solubility: Methyl 2-(dimethylamino)benzoate is reported as poorly soluble in water , while Methyl 2-(benzylamino)acetate hydrochloride benefits from salt formation, enhancing aqueous solubility.

Q & A

Q. What are the recommended analytical methods for determining the purity of Methyl 2-(2-nitrobenzylamino)acetate in synthetic chemistry research?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity. Retention times should be compared against authenticated reference standards. For example, similar esters like Methyl 2-phenylacetoacetate are analyzed using HPLC with ≥98% purity thresholds, as noted in analytical reference standards for forensic applications . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can further validate structural integrity .

Q. How can researchers safely handle this compound in laboratory settings to minimize exposure risks?

- Methodological Answer: Follow safety protocols outlined in chemical safety data sheets (SDS), including the use of nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. These measures align with SDS guidelines for structurally related nitroaromatic compounds .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- 13C NMR : Resolves aromatic and ester carbonyl signals, as demonstrated for methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate .

- IR Spectroscopy : Identifies functional groups (e.g., nitro, ester carbonyl) via characteristic absorption bands.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of this compound under varying catalytic conditions?

- Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for nitro reduction or coupling reactions.

- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and reaction time. For example, methyl 2-(3-bromophenyl)acetate synthesis employs controlled conditions for bromine substitution .

- In Situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

Q. How do structural modifications at the nitrobenzylamino group influence the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer:

- In Vitro Hepatic Assays : Incubate the compound with liver microsomes to assess nitro group reduction, a common metabolic pathway for nitroaromatics .

- LogD Optimization : Adjust substituents to balance solubility and membrane permeability. Calculated LogD values for related compounds range from 0.92 (pH 5.5) to 0.93 (pH 7.4), indicating pH-dependent partitioning .

Q. How can researchers resolve discrepancies in reported LogD values for this compound under different pH conditions?

- Methodological Answer:

- Experimental Validation : Use the shake-flask method with octanol/water partitioning at controlled pH (5.5 and 7.4). Compare results with computational predictions (e.g., JChem calculations ).

- Data Table :

| pH | Calculated LogD | Experimental LogD |

|---|---|---|

| 5.5 | 0.92 | Pending validation |

| 7.4 | 0.93 | Pending validation |

Q. What are the implications of the nitro group's redox activity in this compound for its application in prodrug design?

- Methodological Answer: The nitro group can be enzymatically reduced to an amine in vivo, enabling targeted drug activation. This mechanism is leveraged in prodrugs like hypoxia-activated agents. Stability studies under reducing conditions (e.g., using NADPH-enriched media) are critical to validate this behavior .

Contradiction Analysis

- LogD Variability : Computational models (e.g., JChem) may overestimate LogD values compared to experimental data due to limitations in predicting solvation effects. Researchers must validate predictions with laboratory measurements .

- Synthetic Yields : Conflicting reports on catalytic efficiency for nitro-group reactions highlight the need for context-specific optimization (e.g., solvent selection, substrate steric effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.